molecular formula C28H29N5O5 B10775178 methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate

methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate

Cat. No.: B10775178
M. Wt: 515.6 g/mol
InChI Key: BCPNVQOBYPVAJA-UHFFFAOYSA-N
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Description

ONO-1078, also known as pranlukast hemihydrate, is a potent and selective antagonist of cysteinyl leukotrienes (LTC4, LTD4, and LTE4). It was developed by Ono Pharmaceutical Co., Ltd. and is primarily used as an anti-asthmatic drug. The compound is known for its ability to inhibit bronchoconstriction and reduce airway inflammation, making it effective in the treatment of bronchial asthma and allergic rhinitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: ONO-1078 is synthesized through a series of chemical reactions involving the modification of a lead compound identified through random screening.

Industrial Production Methods: The industrial production of ONO-1078 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple steps of purification and crystallization to obtain the hemihydrate form of the compound .

Chemical Reactions Analysis

Types of Reactions: ONO-1078 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ONO-1078, which can have different pharmacological properties .

Scientific Research Applications

ONO-1078 has a wide range of scientific research applications, including:

Mechanism of Action

ONO-1078 exerts its effects by selectively antagonizing leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus. The compound’s mechanism of action involves blocking the binding of leukotrienes to their receptors, thereby reducing inflammation and bronchoconstriction .

Comparison with Similar Compounds

Uniqueness of ONO-1078: ONO-1078 is unique in its chemical structure, which includes a tetrazole ring and a phenylbutyloxy group attached to a benzopyran core. This structure provides high selectivity and potency in antagonizing leukotriene receptors, making it effective in reducing bronchoconstriction and inflammation .

Properties

Molecular Formula

C28H29N5O5

Molecular Weight

515.6 g/mol

IUPAC Name

methane;N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate

InChI

InChI=1S/C27H23N5O4.CH4.H2O/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;;/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H4;1H2

InChI Key

BCPNVQOBYPVAJA-UHFFFAOYSA-N

Canonical SMILES

C.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O

Origin of Product

United States

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